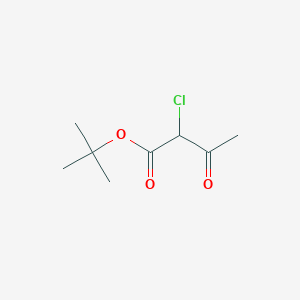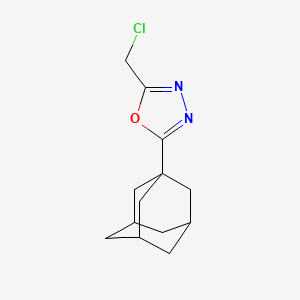
tert-Butyl-2-chlor-3-oxobutanoat
Übersicht
Beschreibung
Tert-butyl 2-chloro-3-oxobutanoate (TBCOB) is an important organic compound used in various scientific and industrial applications. It is an alkyl chloroacetate with a molecular formula of C6H11ClO2. It is a colorless liquid with a boiling point of 97.6°C and a flash point of -5°C. It has a strong, pungent odor and is soluble in water and various organic solvents. TBCOB is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used as a biocide in industrial and agricultural applications.
Wissenschaftliche Forschungsanwendungen
1. Synthese von Materialien mit hoher Energiedichte tert-Butyl-2-chlor-3-oxobutanoat kann bei der Synthese von Materialien mit hoher Energiedichte verwendet werden. Zum Beispiel wurde es bei der Herstellung von tert-Butyl-2,2-bis(2,4-dinitrophenyl)ethanoat verwendet, einem Material mit hoher Energiedichte .
Spektrale Charakterisierung
Diese Verbindung kann in spektroskopischen Charakterisierungsstudien verwendet werden. Ihre UV–VIS-, IR-, 1H-NMR-, 13C-NMR- und Proton-Proton-COSY-Daten können analysiert werden, um die vorgeschlagene Struktur zu unterstützen .
Kristallstrukturanalyse
this compound kann bei der Kristallstrukturanalyse verwendet werden. Einkristall-Röntgenbeugungsdaten können wertvolle Informationen über die Struktur der Verbindung liefern .
Studien zum thermischen Verhalten
Diese Verbindung kann in Studien zum thermischen Verhalten verwendet werden. Brennbarkeitstests, Schlagempfindlichkeitstests und TG/DTA-Studien bei verschiedenen Heizraten können an dem synthetisierten Molekül durchgeführt werden .
Chlorierungsreaktionen
this compound kann bei Chlorierungsreaktionen verwendet werden. Es kann mit PCl3 verwendet werden, um Säurechloride zu erzeugen .
Herstellung anderer chemischer Verbindungen
Diese Verbindung kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet werden. Zum Beispiel kann es bei der Herstellung von 1-Chlor-2,4-dinitrobenzol verwendet werden .
Wirkmechanismus
Target of Action
tert-Butyl 2-chloro-3-oxobutanoate, also known as Butanoic acid, 2-chloro-3-oxo-, 1,1-dimethylethyl ester, is a chemical reagent It is used in the preparation of a potent bcl-2/bcl-xl inhibitor , which suggests that it may interact with these proteins. Bcl-2 and Bcl-xL are key proteins involved in the regulation of apoptosis, or programmed cell death .
Mode of Action
It is used in the synthesis of potent small molecule-peptide conjugates in hiv-1 inhibition . This suggests that it may interact with its targets to inhibit their function, leading to the suppression of HIV-1.
Biochemical Pathways
Given its use in the synthesis of bcl-2/bcl-xl inhibitors and hiv-1 inhibitors , it can be inferred that it may affect the apoptosis pathway and the HIV-1 life cycle.
Result of Action
Given its use in the synthesis of bcl-2/bcl-xl inhibitors and hiv-1 inhibitors , it can be inferred that its action may result in the inhibition of these targets, potentially leading to the induction of apoptosis and the suppression of HIV-1.
Eigenschaften
IUPAC Name |
tert-butyl 2-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHHPFWQCBJKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540479 | |
| Record name | tert-Butyl 2-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7304-72-5 | |
| Record name | tert-Butyl 2-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-chloro-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1340283.png)







![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)


